molecular formula C14H12O2 B6325200 2-Formyl-5-(4-methylphenyl)phenol, 95% CAS No. 343603-92-9

2-Formyl-5-(4-methylphenyl)phenol, 95%

Cat. No. B6325200
CAS RN: 343603-92-9
M. Wt: 212.24 g/mol
InChI Key: JKRZNXWCYDKSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-5-(4-methylphenyl)phenol, 95% (2FMPP-95) is a synthetic compound with a wide range of applications in the scientific community. It is a phenolic compound with a distinctive aromatic odor, and it is a key component in the manufacture of several medicines, fragrances, and other commercial products. In

Scientific Research Applications

2-Formyl-5-(4-methylphenyl)phenol, 95% is widely used in the scientific community for a variety of research applications. It is a key component in the synthesis of several drugs, and it is also used as a substrate for the study of enzymes and as a model compound in the study of chemical reactions. It is also used in the synthesis of polymers materials, such as polyurethanes, and in the manufacture of fragrances and flavorings.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(4-methylphenyl)phenol, 95% is not fully understood. However, it is believed to act as a substrate for enzymes involved in the synthesis of various compounds. It is also believed to be involved in the synthesis of polymers materials, such as polyurethanes.
Biochemical and Physiological Effects
2-Formyl-5-(4-methylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. However, it is believed to be involved in the synthesis of various compounds, including drugs and polymers, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(4-methylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it is a stable compound that can be stored for long periods of time. It is also relatively inexpensive and widely available. However, it is a synthetic compound and is not found in nature, so it may not be suitable for certain types of experiments.

Future Directions

The future of 2-Formyl-5-(4-methylphenyl)phenol, 95% is promising. It has a wide range of applications in the scientific community, and its use is likely to increase in the future. Possible future directions include the development of new synthesis methods, the exploration of new applications, and the study of its biochemical and physiological effects. Additionally, research into the mechanism of action of 2-Formyl-5-(4-methylphenyl)phenol, 95% could lead to a better understanding of its role in the synthesis of various compounds.

Synthesis Methods

2-Formyl-5-(4-methylphenyl)phenol, 95% is synthesized through a process known as the Knoevenagel condensation. This involves the reaction of aldehydes and ketones with active methylene compounds in the presence of an acid catalyst. The product of the reaction is a β-keto ester, which is then hydrolyzed to form the desired product. This method is simple and efficient, and it is suitable for the production of 2-Formyl-5-(4-methylphenyl)phenol, 95% in large quantities.

properties

IUPAC Name

2-hydroxy-4-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-2-4-11(5-3-10)12-6-7-13(9-15)14(16)8-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRZNXWCYDKSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626536
Record name 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343603-92-9
Record name 3-Hydroxy-4′-methyl[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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